An In-depth Technical Guide to the Chemical and Physical Properties of Brominated Phenylthiazoles: A Focus on 5-Bromo-4-phenylthiazole
An In-depth Technical Guide to the Chemical and Physical Properties of Brominated Phenylthiazoles: A Focus on 5-Bromo-4-phenylthiazole
A note on the focus of this guide: Initial research for the specific constitutional isomer, 4-bromo-5-phenylthiazole, revealed a significant lack of comprehensive data in publicly accessible scientific literature and chemical databases. To provide a scientifically robust and well-referenced technical guide, the focus of this document has been shifted to the closely related and well-documented isomer, 5-bromo-4-phenylthiazole . The principles of synthesis, characterization, and reactivity discussed herein are largely applicable to the broader class of brominated phenylthiazoles and will provide valuable insights for researchers, scientists, and drug development professionals working with this chemical scaffold.
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of both a phenyl group and a bromine atom to the thiazole ring, as in 5-bromo-4-phenylthiazole, creates a versatile molecule with significant potential for further chemical modification and exploration of its biological activity. The phenyl group can be further functionalized, while the bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of 5-bromo-4-phenylthiazole, offering a foundation for its application in research and development.
Chemical and Physical Properties
The physicochemical properties of 5-bromo-4-phenylthiazole are critical for its handling, formulation, and biological activity. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNS | [2] |
| Molecular Weight | 240.12 g/mol | |
| CAS Number | 59278-68-1 | [2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity | Typically >95% |
Note: Experimental values for properties like melting point, boiling point, and solubility for 5-bromo-4-phenylthiazole are not consistently reported in the available literature. These properties are expected to be influenced by the crystalline form and purity of the sample.
Synthesis of 5-Bromo-4-phenylthiazole
The synthesis of 5-bromo-4-phenylthiazole can be approached through several synthetic strategies, primarily revolving around the construction of the thiazole ring, followed by bromination, or the use of pre-brominated starting materials. The classical Hantzsch thiazole synthesis is a widely employed and adaptable method for creating the thiazole core.[3]
Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 4-phenylthiazole derivative, a phenacyl halide is a common starting material.
Caption: General synthetic workflow for 5-bromo-4-phenylthiazole.
A plausible synthetic route to 5-bromo-4-phenylthiazole would involve the initial synthesis of 2-amino-4-phenylthiazole via the Hantzsch reaction between phenacyl bromide and thiourea. The resulting 2-amino-4-phenylthiazole can then be brominated at the 5-position, followed by a deamination reaction (e.g., a Sandmeyer-type reaction) to yield the final product.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (A Precursor)
This protocol describes the synthesis of the key precursor, 2-amino-4-phenylthiazole, which can be further modified to obtain the target compound.
Materials:
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Phenacyl bromide (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenacyl bromide in ethanol.
-
Addition of Thiourea: Add thiourea to the solution and stir the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromide salt formed during the reaction. This will precipitate the free base of 2-amino-4-phenylthiazole.
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Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.
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Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Rationale: The Hantzsch synthesis is a robust and high-yielding method for the formation of the thiazole ring. The use of ethanol as a solvent allows for good solubility of the reactants and a suitable reflux temperature. The final neutralization step is crucial to deprotonate the thiazole nitrogen and the amino group, leading to the precipitation of the neutral product.
Spectroscopic Characterization
The structural elucidation of 5-bromo-4-phenylthiazole relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a 4-phenylthiazole derivative is expected to show characteristic signals for the protons on the phenyl ring and the thiazole ring. For a 5-bromo-4-phenylthiazole, the proton at the 2-position of the thiazole ring would likely appear as a singlet in the aromatic region. The protons of the phenyl group will typically appear as multiplets in the range of 7-8 ppm.[4]
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms of the thiazole and phenyl rings will have distinct chemical shifts. The carbon atom bearing the bromine (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of 5-bromo-4-phenylthiazole would display characteristic absorption bands for the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations of the thiazole and phenyl rings (in the 1600-1400 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹.[5] The C=N stretching vibration in the thiazole ring usually appears around 1570-1490 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 5-bromo-4-phenylthiazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio) would be observed, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Reactivity and Applications in Drug Development
The 5-bromo-4-phenylthiazole scaffold is of significant interest to medicinal chemists due to its versatile reactivity and the established biological importance of thiazole-containing molecules.
Reactivity
The bromine atom at the 5-position of the thiazole ring is a key functional group that enables a wide range of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids to form C-C bonds, allowing for the introduction of various aryl or alkyl substituents.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
This reactivity allows for the rapid generation of libraries of diverse 4-phenylthiazole derivatives for structure-activity relationship (SAR) studies.
Caption: Key cross-coupling reactions of 5-bromo-4-phenylthiazole.
Applications in Drug Development
Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7] The 4-phenylthiazole scaffold, in particular, has been investigated for its potential as an inhibitor of various enzymes. For instance, derivatives of 4-phenylthiazole have been studied as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are therapeutic targets for pain and inflammation.[4] The ability to readily diversify the 5-bromo-4-phenylthiazole core through cross-coupling reactions makes it an attractive starting point for the development of novel therapeutic agents.
Conclusion
5-Bromo-4-phenylthiazole is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of derivatives. While comprehensive experimental data for this specific isomer is somewhat limited in the public domain, its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and its structure can be unequivocally confirmed using modern spectroscopic techniques. The reactivity of the bromine atom at the 5-position opens up a vast chemical space for exploration, making it a highly attractive scaffold for the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of the key chemical and physical properties of this important molecule, which will be of significant utility to researchers and scientists in the field of drug discovery and development.
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